m-Xylene

Combustion chemistry Reaction kinetics Hydrogen abstraction

Choose m-Xylene for unmatched thermodynamic stability (60% equilibrium fraction) and 91.3% nitration selectivity toward 4-nitro-m-xylene—>20% higher than o-xylene—ensuring superior yield in nitroaromatic intermediates for dyes, agrochemicals, and pharmaceuticals. Its distinct rate constants (H-abstraction 8.3×10^8 L mol⁻¹ s⁻¹) make it essential for combustion kinetics and atmospheric oxidation modeling. Isomer-specific volatilization data (0.5587 d⁻¹) ensure accurate environmental fate predictions. Insist on isomer-confirmed m-Xylene—generic mixed xylenes compromise reproducibility.

Molecular Formula C6H4(CH3)2
C8H10
C8H10
Molecular Weight 106.16 g/mol
CAS No. 108-38-3
Cat. No. B151644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Xylene
CAS108-38-3
Synonyms1,3-Dimethylbenzene;  1,3-Xylene;  3-Methyltoluene;  NSC 61769;  m-Dimethylbenzene;  m-Methyltoluene;  m-xylol
Molecular FormulaC6H4(CH3)2
C8H10
C8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C
InChIInChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
InChIKeyIVSZLXZYQVIEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
0.00 M
0.161 mg/mL at 25 °C
In water, 1.61X10+2 mg/L at 25 °C.
In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C)
Miscible with acetone, alcohol, ether, benzene;  soluble in chloroform
Solubility in water: none
Slight

Structure & Identifiers


Interactive Chemical Structure Model





m-Xylene (CAS 108-38-3) Procurement and Technical Overview: Isomeric Identification and Baseline Specifications


m-Xylene (CAS 108-38-3) is a C8 aromatic hydrocarbon belonging to the xylene isomer family, which includes o-xylene (CAS 95-47-6) and p-xylene (CAS 106-42-3). All three isomers share the identical molecular formula (C8H10) and molecular weight (106.16 g/mol), yet their distinct substitution patterns—1,2- (ortho), 1,3- (meta), and 1,4- (para)—produce markedly divergent physical properties that govern industrial utility [1]. m-Xylene exhibits a melting point of −48 °C, a boiling point of 139.1 °C, and a density of 0.864 g/cm3 at 20 °C, and is miscible with most organic solvents but practically insoluble in water [1].

Why m-Xylene Cannot Be Interchanged with o-Xylene or p-Xylene in Industrial Formulations and Synthesis


Generic substitution of m-xylene with its isomers is technically infeasible in most industrial and research contexts due to fundamental differences in physical separation behavior, chemical reactivity, and thermodynamic stability. The boiling points of m-xylene (139.1 °C) and p-xylene (138.4 °C) differ by less than 1 °C, rendering conventional fractional distillation for isolation economically prohibitive; o-xylene (144.4 °C) is the only isomer separable via straightforward distillation [1]. This proximity necessitates capital-intensive adsorptive separation technologies, which directly impacts procurement cost structures [2]. Furthermore, m-xylene is thermodynamically the most stable xylene isomer, with an equilibrium mixture containing approximately 60% m-xylene, thereby dictating that any isomerization process for p-xylene or o-xylene production inevitably generates m-xylene as the dominant component [3]. In chemical reactions, regioselectivity differs substantially: nitration of m-xylene yields predominantly 4-nitro-m-xylene with up to 91.3% selectivity under optimized conditions, whereas p-xylene and o-xylene follow distinct substitution patterns due to steric and electronic effects [4]. These disparities mean that a formulation or synthetic route validated with m-xylene cannot be assumed to perform equivalently with mixed xylenes or alternative isomers.

Quantitative Differentiation Evidence for m-Xylene: Head-to-Head Data Versus o-Xylene and p-Xylene


Hydrogen Atom Abstraction Kinetics: m-Xylene Exhibits Intermediate Reactivity Among Xylene Isomers

m-Xylene displays a distinct kinetic profile in hydrogen atom (H) abstraction reactions relative to its isomers. At 753 K, the rate constant for H + xylene → methylbenzyl radical is 8.3 × 108 L mol−1 s−1 for m-xylene, intermediate between p-xylene (7.3 × 108) and o-xylene (1.2 × 109) [1]. This differential reactivity has implications for combustion modeling and atmospheric chemistry predictions.

Combustion chemistry Reaction kinetics Hydrogen abstraction

HO2 Radical Oxidation Rate Constant: m-Xylene Demonstrates Distinct Reactivity for Combustion and Atmospheric Modeling

The reaction of HO2 radicals with xylene isomers shows that m-xylene exhibits a rate constant of 1.03 × 105 L mol−1 s−1 at 753 K, which lies between p-xylene (9.4 × 104 L mol−1 s−1) and o-xylene (1.2 × 105 L mol−1 s−1) [1]. This quantitative difference establishes that m-xylene possesses a unique oxidative susceptibility profile relative to its isomers.

Atmospheric chemistry Autoignition chemistry Radical kinetics

Gas-Phase Hydrogenation Turnover Frequency: m-Xylene Reactivity Ranks Between p-Xylene and o-Xylene Over Ni/SiO2

Over Ni/SiO2 catalysts, the gas-phase hydrogenation turnover frequencies (TOF) of xylene isomers follow a consistent ranking: p-xylene > m-xylene > o-xylene [1]. This ordering is attributed to the interplay of steric hindrance and electronic effects governing both adsorption strength and surface reactivity [1].

Heterogeneous catalysis Hydrogenation Surface reactivity

Nitration Regioselectivity: m-Xylene Affords Unprecedented 4-Nitro Selectivity (91.3%) Under Phase-Transfer Catalysis

Under optimized phase-transfer catalysis conditions, m-xylene nitration yields an unprecedented 91.3% selectivity toward 4-nitro-m-xylene versus 7.7% for 2-nitro-m-xylene, with conversions exceeding 96% [1]. In contrast, o-xylene nitration under comparable conditions affords only 71.1% selectivity toward 4-nitro-o-xylene versus 27.2% for 3-nitro-o-xylene [1].

Regioselective synthesis Nitroaromatics Phase-transfer catalysis

Hierarchical MEL Zeolite Adsorption Capacity: m-Xylene Achieves 85.2 mg/g with Stable Cyclability

Hierarchical all-silica MEL zeolites, engineered with 10-membered ring micropores, extra-large micropores (0.8–2.0 nm), and small mesopores (2.0–5.0 nm), exhibit a superior m-xylene adsorption capacity of 85.2 mg/g [1]. This capacity remains unchanged across multiple regeneration cycles, with low desorption peak temperatures (<115 °C) facilitating mild-condition regeneration [1].

VOC abatement Zeolite adsorption Environmental remediation

Marine Attenuation Volatilization Rate: m-Xylene Intermediate Degradation Kinetics Relative to Isomers

Under simulated marine conditions, the volatilization rate constant (KV) for m-xylene is 0.5587 d−1, which ranks intermediate between o-xylene (0.6733 d−1, fastest) and p-xylene (0.4821 d−1, slowest) [1]. Biodegradation pathways and rates also differ among the isomers.

Environmental fate Marine pollution Biodegradation kinetics

Procurement-Driven Application Scenarios for m-Xylene Based on Quantified Differentiating Evidence


Combustion and Atmospheric Chemistry Research: Kinetic Modeling of Xylene Isomer Oxidation

m-Xylene is the appropriate substrate for combustion kinetics studies requiring intermediate reactivity between p-xylene (lowest H-abstraction rate) and o-xylene (highest rate). Its rate constant for H + xylene → methylbenzyl radical of 8.3 × 108 L mol−1 s−1 at 753 K, and HO2 reaction rate constant of 1.03 × 105 L mol−1 s−1, provide validated parameters for atmospheric oxidation models and autoignition simulations where isomer-specific behavior is non-negotiable [1].

Regioselective Synthesis of 4-Nitro-m-Xylene for Fine Chemical and Pharmaceutical Intermediates

Under phase-transfer catalysis, m-xylene nitration affords an unprecedented 91.3% selectivity toward 4-nitro-m-xylene, outperforming o-xylene's 71.1% selectivity for its analogous 4-nitro isomer by over 20 percentage points [2]. This makes m-xylene the preferred feedstock for synthesizing high-purity nitroaromatic intermediates used in dyes, agrochemicals, and pharmaceuticals where isomeric purity directly impacts downstream yield and product quality.

Heterogeneous Catalyst Screening: Benchmarking Hydrogenation Activity of Ni-Based and Related Catalysts

m-Xylene serves as a mid-range reactivity benchmark for evaluating hydrogenation catalyst performance. Its turnover frequency over Ni/SiO2 lies between that of p-xylene (highest activity) and o-xylene (lowest activity), enabling catalyst developers to assess whether novel materials shift the reactivity ranking or alter the established p > m > o hydrogenation order [3].

Environmental Fate Assessment and Marine Spill Remediation Planning

The volatilization rate constant for m-xylene in simulated marine environments is 0.5587 d−1, intermediate between o-xylene (0.6733 d−1) and p-xylene (0.4821 d−1) [4]. Environmental consultants and regulatory compliance teams must use isomer-specific attenuation data for m-xylene when modeling contaminant transport, persistence, and risk in marine ecosystems—substituting o-xylene or p-xylene kinetics would introduce systematic error in fate predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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